3-Ethyl-5-methylaniline
Overview
Description
3-Ethyl-5-methylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an ethyl group at the third position and a methyl group at the fifth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-5-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3-ethyl-5-methylbenzene to form 3-ethyl-5-methylnitrobenzene, followed by reduction to yield this compound. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalytic hydrogenation for the reduction step is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or iron with hydrochloric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones, nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Ethyl-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophilic centers. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
3-Ethylaniline: An aniline derivative with an ethyl group at the third position.
5-Methylaniline: An aniline derivative with a methyl group at the fifth position.
Uniqueness: 3-Ethyl-5-methylaniline is unique due to the specific positioning of both the ethyl and methyl groups on the aniline ring, which can influence its reactivity and properties compared to other similar compounds. This unique structure can lead to distinct chemical and biological activities .
Properties
IUPAC Name |
3-ethyl-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-4-7(2)5-9(10)6-8/h4-6H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMJJTJWNQXNEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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